Octahydro-1,4-methanopentalene-3-carbonyl chloride
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Overview
Description
Octahydro-1,4-methanopentalene-3-carbonyl chloride is a chemical compound with the molecular formula C9H13ClO It is a derivative of the bicyclic hydrocarbon pentalene, where the carbonyl chloride group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,4-methanopentalene-3-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The reaction is carried out under anhydrous conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:
- Dissolve the carboxylic acid derivative in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,4-methanopentalene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction Reactions: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetone), temperature (0-50°C).
Major Products Formed
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Alcohols.
Oxidation Reactions: Carboxylic acids.
Scientific Research Applications
Octahydro-1,4-methanopentalene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-1,4-methanopentalene-3-carbonyl chloride depends on the specific reaction or application. In general, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,4-methanopentalene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Octahydro-1,4-methanopentalene-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Octahydro-1,4-methanopentalene-3-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
Octahydro-1,4-methanopentalene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Properties
CAS No. |
101055-82-7 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
tricyclo[4.3.0.03,7]nonane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)8-4-6-3-5-1-2-7(6)9(5)8/h5-9H,1-4H2 |
InChI Key |
SSMXNVUDRZXXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1C2C(C3)C(=O)Cl |
Origin of Product |
United States |
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